N-(1-cyanocyclobutyl)-2-cyclopropyl-N-methylquinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclobutyl)-2-cyclopropyl-N-methylquinoline-4-carboxamide is a compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a specific enzyme that plays a crucial role in various biochemical processes.
Wirkmechanismus
N-(1-cyanocyclobutyl)-2-cyclopropyl-N-methylquinoline-4-carboxamide works by inhibiting the activity of PARP enzymes. PARP enzymes play a crucial role in DNA repair, and their inhibition leads to the accumulation of DNA damage, which ultimately leads to cell death. PARP inhibitors have been shown to be particularly effective in cancer cells that have defects in DNA repair pathways, such as those with mutations in the BRCA1 and BRCA2 genes.
Biochemical and Physiological Effects:
The inhibition of PARP enzymes by N-(1-cyanocyclobutyl)-2-cyclopropyl-N-methylquinoline-4-carboxamide has several biochemical and physiological effects. It leads to the accumulation of DNA damage, which ultimately leads to cell death. This effect is particularly pronounced in cancer cells that have defects in DNA repair pathways. N-(1-cyanocyclobutyl)-2-cyclopropyl-N-methylquinoline-4-carboxamide has also been shown to have anti-inflammatory effects, which make it a potential therapeutic option for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1-cyanocyclobutyl)-2-cyclopropyl-N-methylquinoline-4-carboxamide is its potency as a PARP inhibitor. It has been shown to be more potent than other PARP inhibitors currently in clinical use. However, one of the limitations of this compound is its solubility. It is poorly soluble in water, which can make it difficult to administer in clinical settings.
Zukünftige Richtungen
There are several future directions for the study of N-(1-cyanocyclobutyl)-2-cyclopropyl-N-methylquinoline-4-carboxamide. One potential direction is the development of more soluble forms of the compound, which would make it easier to administer in clinical settings. Another potential direction is the study of the compound's effects on other diseases, such as neurodegenerative diseases. Additionally, further research is needed to understand the long-term effects of PARP inhibition on normal cells and tissues.
Synthesemethoden
The synthesis of N-(1-cyanocyclobutyl)-2-cyclopropyl-N-methylquinoline-4-carboxamide involves several steps. The first step involves the preparation of 2-cyclopropyl-4-methylquinoline-3-carboxylic acid, which is then converted into its acid chloride derivative. The acid chloride derivative is then reacted with N-cyanocyclobutanamine to produce N-(1-cyanocyclobutyl)-2-cyclopropylquinoline-4-carboxamide. The final step involves the methylation of the amine group using methyl iodide to produce N-(1-cyanocyclobutyl)-2-cyclopropyl-N-methylquinoline-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclobutyl)-2-cyclopropyl-N-methylquinoline-4-carboxamide has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of a specific enzyme called poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. PARP inhibitors have been shown to be effective in the treatment of various types of cancer, including breast, ovarian, and prostate cancer. N-(1-cyanocyclobutyl)-2-cyclopropyl-N-methylquinoline-4-carboxamide has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclobutyl)-2-cyclopropyl-N-methylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-22(19(12-20)9-4-10-19)18(23)15-11-17(13-7-8-13)21-16-6-3-2-5-14(15)16/h2-3,5-6,11,13H,4,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOKYAPSNJCQRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=NC2=CC=CC=C21)C3CC3)C4(CCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-2-cyclopropyl-N-methylquinoline-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.